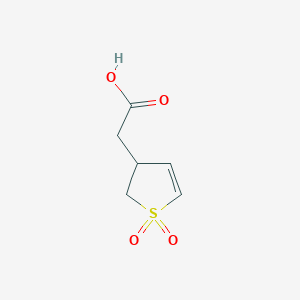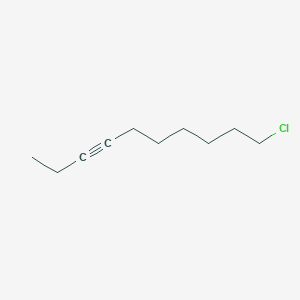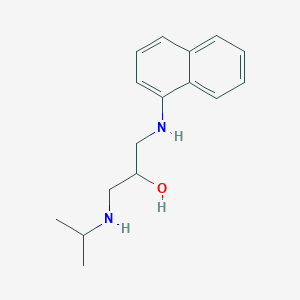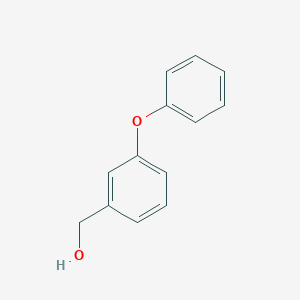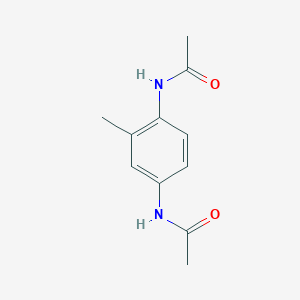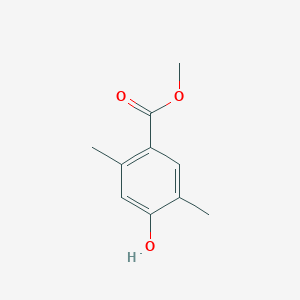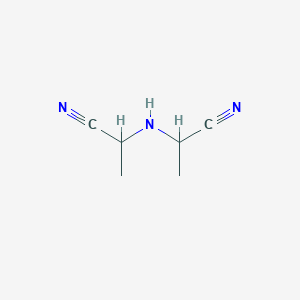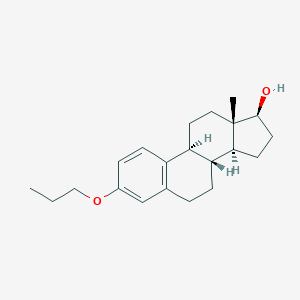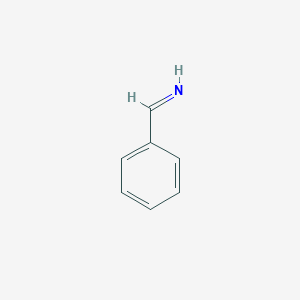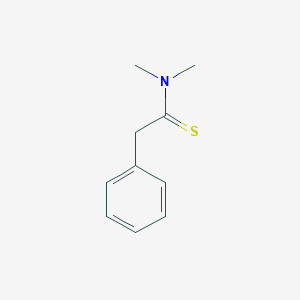
Dimethyl 2,2-dimethylhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2-dimethylhexanedioate, commonly known as DMDO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDO is a colorless, odorless, and stable liquid that is soluble in both water and organic solvents. It has been used in various fields of research, including organic synthesis, catalysis, and material science.
Mecanismo De Acción
DMDO acts as a strong oxidizing agent due to the presence of the tert-butyl hydroperoxide group. It can abstract hydrogen atoms from various organic compounds, leading to the formation of free radicals. These free radicals can then react with oxygen to form peroxides, which can further react with other organic compounds. This mechanism of action makes DMDO a powerful oxidizing agent that can be used in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
DMDO has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent that can cause oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. Therefore, caution should be exercised when handling DMDO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a powerful oxidizing agent that can be used in various chemical reactions. However, DMDO has some limitations. It is a hazardous compound that requires proper handling and disposal. Additionally, it can cause oxidative stress in cells, which can affect the outcome of experiments.
Direcciones Futuras
There are several future directions for DMDO research. One potential application is in the synthesis of new organic compounds with unique properties. DMDO can be used as a powerful oxidizing agent to generate free radicals, which can then react with other organic compounds to form new products. Additionally, DMDO can be used as a catalyst in various reactions, which can lead to the development of new synthetic methods. Another future direction is in the modification of the surface properties of materials. DMDO can be used to modify the surface properties of materials, such as polymers and metals, which can lead to the development of new materials with unique properties. Finally, more research is needed to understand the biochemical and physiological effects of DMDO. This can help in the development of proper safety protocols for handling DMDO and in the identification of potential health risks associated with its use.
In conclusion, DMDO is a valuable compound that has been widely used in scientific research. It has unique properties that make it a powerful oxidizing agent and a useful catalyst. However, caution should be exercised when handling DMDO due to its hazardous nature. Further research is needed to fully understand the potential applications and health risks associated with DMDO.
Métodos De Síntesis
DMDO can be synthesized by the reaction of dimethyl adipate and tert-butyl hydroperoxide in the presence of a catalyst. The reaction takes place at room temperature and produces DMDO as the main product. This method is simple, efficient, and cost-effective, making it a popular choice for DMDO synthesis.
Aplicaciones Científicas De Investigación
DMDO has been used in numerous scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a powerful oxidizing agent in the synthesis of various organic compounds, such as alcohols, ketones, and carboxylic acids. DMDO has also been used as a catalyst in various reactions, such as epoxidation, hydroxylation, and oxidation of alkenes. Additionally, DMDO has been used in material science to modify the surface properties of materials, such as polymers and metals.
Propiedades
Número CAS |
17219-21-5 |
|---|---|
Nombre del producto |
Dimethyl 2,2-dimethylhexanedioate |
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
Clave InChI |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)(CCCC(=O)OC)C(=O)OC |
Otros números CAS |
17219-21-5 |
Sinónimos |
2,2-Dimethylhexanedioic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



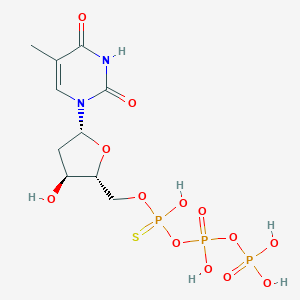
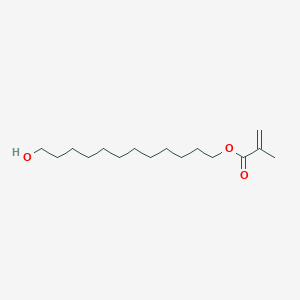
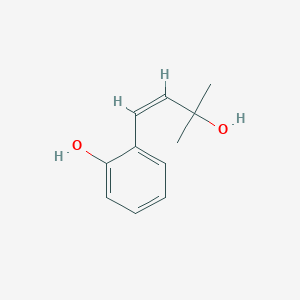
![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
